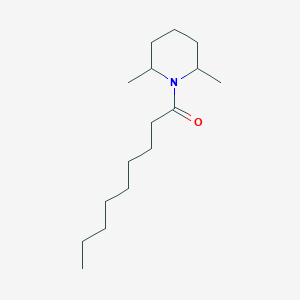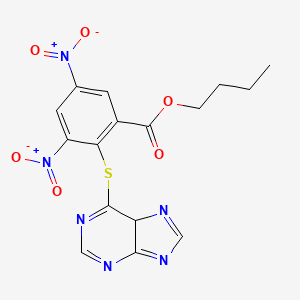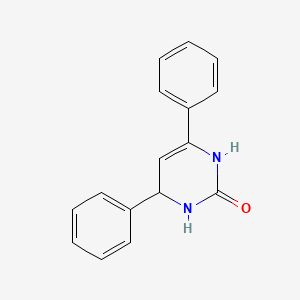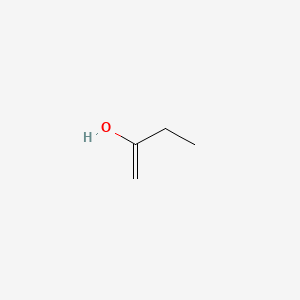
1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one is a chemical compound with the molecular formula C17H33NO. It is also known by its IUPAC name, 1-(2,6-dimethylpiperidin-1-yl)decan-1-one . This compound is a member of the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of the nonanone group adds to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one typically involves the reaction of 2,6-dimethylpiperidine with a suitable nonanone precursor. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. Industrial production methods may involve more complex setups, including continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(2,6-Dimethylpiperidin-1-yl)nonan-1-one can be compared with other similar compounds, such as:
2,6-Dimethylpiperidine: This compound shares the piperidine ring structure but lacks the nonanone group, resulting in different chemical properties and reactivity.
1-(2,6-Dimethylpiperidin-1-yl)decan-1-one: This compound is structurally similar but has a different alkyl chain length, affecting its physical and chemical properties.
Properties
CAS No. |
57150-45-5 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)nonan-1-one |
InChI |
InChI=1S/C16H31NO/c1-4-5-6-7-8-9-13-16(18)17-14(2)11-10-12-15(17)3/h14-15H,4-13H2,1-3H3 |
InChI Key |
GNIRRVGESQZCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N1C(CCCC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)

![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)

![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)

![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
![N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide](/img/structure/B14168034.png)


